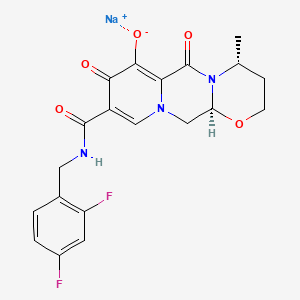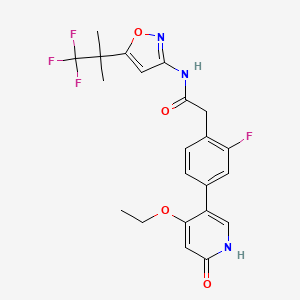
GSK3179106
Übersicht
Beschreibung
GSK3179106 ist ein potenter und selektiver Inhibitor des Tyrosinkinase-Rezeptors RET (REarranged during Transfection). Es wurde als therapeutischer Kandidat für die Behandlung des Reizdarmsyndroms entwickelt. Die Verbindung ist so konzipiert, dass sie im Darm begrenzt wird, d. h. sie wirkt hauptsächlich im Magen-Darm-Trakt, wodurch die systemische Exposition und potenzielle Nebenwirkungen minimiert werden .
Wissenschaftliche Forschungsanwendungen
GSK3179106 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung der RET-Kinase-Hemmung und der Struktur-Wirkungs-Beziehungen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf das enterische Nervensystem und die gastrointestinale Funktion.
Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf die RET-Kinase und verwandte Signalwege abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv den Tyrosinkinase-Rezeptor RET hemmt. Diese Hemmung stört die RET-Signalwege, die an der Regulation der neuronalen Funktion im Magen-Darm-Trakt beteiligt sind. Durch die Blockierung der RET-Aktivität reduziert this compound die entzündungsbedingte und stressbedingte viszerale Überempfindlichkeit und lindert so die Symptome des Reizdarmsyndroms .
Wirkmechanismus
Target of Action
GSK3179106, also known as 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide, is a potent and selective inhibitor of the RET kinase . RET (Rearranged during Transfection) is a neuronal growth factor receptor tyrosine kinase that plays a critical role in the development and function of the enteric nervous system (ENS) .
Mode of Action
This compound interacts with its target, the RET kinase, by inhibiting its phosphorylation . This inhibition disrupts the normal functioning of the RET kinase, which is essential for synaptic formation, signal transmission, and neuronal plasticity .
Biochemical Pathways
The inhibition of RET kinase by this compound affects the normal functioning of the ENS. The ENS regulates many functions of the gastrointestinal (GI) tract. Inflammation or stress-induced expression of growth factors or cytokines may lead to hyperinnervation of visceral afferent neurons in the GI tract, contributing to the pathophysiology of irritable bowel syndrome (IBS) .
Result of Action
The inhibition of RET kinase by this compound leads to the attenuation of post-inflammatory and stress-induced visceral hypersensitivity . This results in a reduction of major symptoms for IBS patients, such as abdominal pain and abnormal bowel habits .
Action Environment
The action of this compound is influenced by the environment within the GI tract. Inflammation or stress in the GI tract can lead to an increase in the expression of growth factors or cytokines, which in turn can enhance the hyperinnervation of visceral afferent neurons . This suggests that the efficacy and stability of this compound could be influenced by the inflammatory and stress conditions within the GI tract.
Biochemische Analyse
Biochemical Properties
GSK3179106 plays a significant role in biochemical reactions, particularly as a RET kinase inhibitor . It interacts with the RET protein, a neuronal growth factor receptor tyrosine kinase, which is critical for the development of the enteric nervous system . The inhibition of RET kinase by this compound contributes to synaptic formation, signal transmission, and neuronal plasticity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RET phosphorylation in certain cell lines . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with RET, a neuronal growth factor receptor tyrosine kinase . By inhibiting RET, this compound can exert its effects at the molecular level, leading to changes in gene expression and potentially influencing enzyme activation or inhibition .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At doses of 3 or 10 mg/kg, this compound has been shown to reduce the visceromotor response in rats given an acetic acid enema
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GSK3179106 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende KupplungDie Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dies umfasst die Verwendung von automatisierten Reaktoren, kontinuierlichen Durchflussverfahren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der behördlichen Standards zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GSK3179106 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind in der Synthese und Modifikation von this compound üblich
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile Reagenzien wie Natriumazid und Kaliumcyanid werden unter kontrollierten Bedingungen eingesetzt
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und potenzielle therapeutische Anwendungen haben können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pralsetinib: Ein weiterer selektiver RET-Inhibitor mit ähnlichen Anwendungen bei gastrointestinalen Erkrankungen.
Lenvatinib: Ein multitargeter Kinase-Inhibitor, der ebenfalls RET angreift, aber breitere Anwendungen in der Onkologie hat.
Regorafenib: Ein Multikinase-Inhibitor mit Aktivität gegen RET und andere Kinasen, der hauptsächlich zur Krebsbehandlung eingesetzt wird
Einzigartigkeit von GSK3179106
This compound ist durch seine darmbegrenzte Wirkung einzigartig, die die systemische Exposition und potenzielle Nebenwirkungen minimiert. Dies macht es besonders gut geeignet für die Behandlung gastrointestinaler Erkrankungen wie Reizdarmsyndrom, bei denen eine lokalisierte Wirkung vorteilhaft ist .
Eigenschaften
IUPAC Name |
2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXKJSSOUXWLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627856-64-7, 1884420-19-2 | |
| Record name | GSK-3179106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627856647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-(4-ETHOXY-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)-2-FLUOROPHENYL)-N-(5-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)ISOXAZOL-3-YL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-3179106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8BBK4G3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: How does GSK3179106 interact with its target, RET, and what are the downstream effects of this interaction?
A: this compound is a potent and selective inhibitor of the rearranged during transfection (RET) kinase. [] It binds to the kinase domain of RET, preventing the phosphorylation of downstream signaling molecules. [] RET is a receptor tyrosine kinase that plays a crucial role in the development and function of the enteric nervous system (ENS). [, ] By inhibiting RET activity, this compound aims to modulate neuronal signaling within the ENS, potentially alleviating symptoms associated with visceral hypersensitivity, such as those observed in Irritable Bowel Syndrome (IBS). [, ]
Q2: What is the relationship between the structure of this compound and its activity as a RET kinase inhibitor?
A: The development of this compound involved extensive structure-activity relationship (SAR) studies. [] While the provided research papers don't disclose specific structural modifications and their impact, they highlight that these studies were crucial in optimizing the compound's potency, selectivity, and ability to be restricted to the gut. [] This suggests that modifications to the core structure of this compound likely influence its binding affinity for RET, its ability to penetrate different tissues, and potentially its metabolic stability.
Q3: What preclinical evidence supports the potential use of this compound for the treatment of IBS?
A: Researchers investigated the efficacy of this compound in several rodent models of visceral hypersensitivity, a hallmark of IBS. [] These models included colonic irritation, acute colonic inflammation, and stress-induced visceral hypersensitivity. In all tested models, administration of this compound significantly reduced the visceromotor response to colorectal distension, indicating a reduction in pain perception. [] This preclinical evidence suggests that targeting RET with a gut-restricted inhibitor like this compound may offer a novel therapeutic strategy for managing IBS symptoms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)

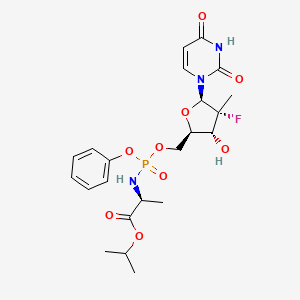


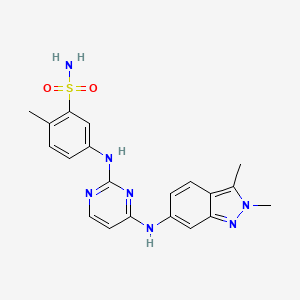
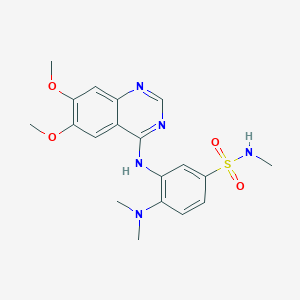
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
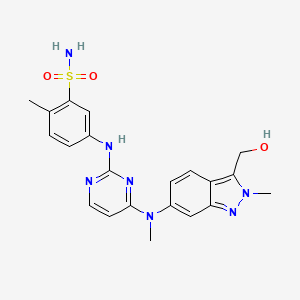
![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)
